
2-(3-Fluorophenyl)propanal
Übersicht
Beschreibung
“2-(3-Fluorophenyl)propanal” is a chemical compound with the molecular formula C9H9FO . It is a structure with chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)propanal” consists of a propanal group attached to a 3-fluorophenyl group . The InChI code for this compound is 1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Fluorophenyl)propanal” are not available, a study on the decomposition mechanism of propanal provides some insights . Propanal decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies and Method Validation
Research has explored the pharmacokinetics of related compounds, such as 3-fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine. A study developed a liquid chromatography-mass spectrometry method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical case interpretations (Grumann et al., 2019).
Analytical Characterizations of Research Chemicals
Another study focused on the syntheses and analytical characterizations of research chemicals, including fluorolintane and its isomers, highlighting the challenges in identifying new psychoactive substances due to the presence of positional isomers (Dybek et al., 2019).
Molecular Structure and Imaging Applications
The molecular structure of compounds similar to "2-(3-Fluorophenyl)propanal" has been investigated for various applications. For instance, a compound exhibited ratiometric fluorescence behavior suitable for intracellular imaging, demonstrating significant potential in biological research (Nan et al., 2015).
Bioremediation of Environmental Pollutants
Research on bioremediation has also been conducted, where cultured marine microalgae were used to glucosylate fluorophenols, demonstrating a method to mitigate environmental pollution by converting harmful chemicals into less toxic compounds (Shimoda & Hamada, 2010).
Materials Science and Liquid Crystal Technologies
In materials science, prop-2-enoates derived from fluorophenyl compounds have shown promising results in promoting photoalignment of nematic liquid crystals, which is essential for the development of advanced liquid crystal display (LCD) technologies (Hegde et al., 2013).
Antimicrobial Activity
Another field of study is the development of antimicrobial agents, where novel compounds featuring a fluorophenyl group were synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial drugs (Nagamani et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUARSABTSBIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609072 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propanal | |
CAS RN |
494862-24-7 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3383718.png)
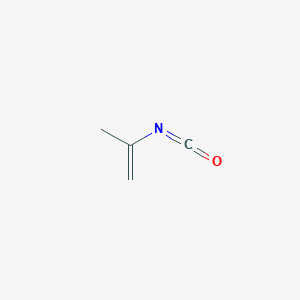


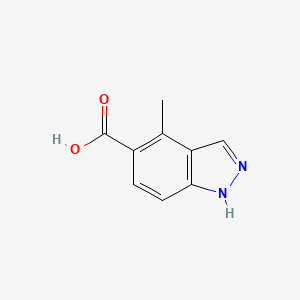
![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)

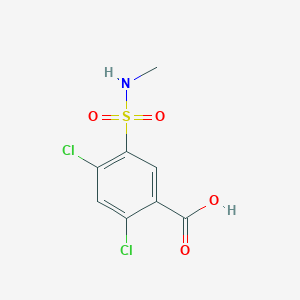
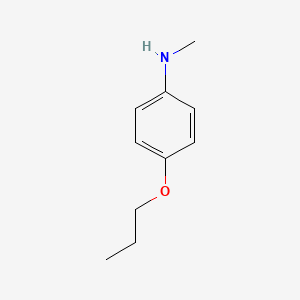
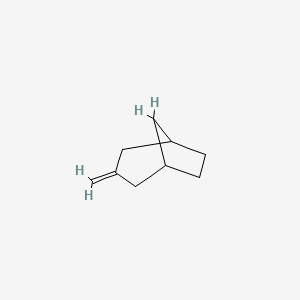
![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)
